Cbz-N-amido-PEG2-acid
Overview
Description
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular formula of Cbz-N-amido-PEG2-acid is C15H21NO6 . It has a molecular weight of 311.3 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Physical And Chemical Properties Analysis
Cbz-N-amido-PEG2-acid has a molecular weight of 311.3 g/mol . Its molecular formula is C15H21NO6 .Scientific Research Applications
Facile Protocol for N-Cbz Protection of Amines in PEG-600 : Zhang et al. (2012) described an efficient and eco-friendly protocol for the N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of PEG-600. This method is applicable to both aliphatic and aromatic amines, providing a versatile approach for the N-Cbz protection of amines (Chunlin Zhang, D. Zhang, H. Zhao, Zi-yun Lin, Haihong Huang, 2012).
Polyethylene Glycol Mediated Protocol for N-Cbz Protection of Amines : Siddaiah et al. (2012) reported an efficient protocol for protecting various structurally diverse amines using Cbz-Cl in the presence of polyethylene glycol (PEG)-400. This method yields excellent results with both low and high molecular weight PEGs, demonstrating the versatility of PEG in chemical synthesis (V. Siddaiah, G. M. Basha, Rayavarapu Srinuvasarao, Vasantha Yessayya, 2012).
Role of Polymers in Carbamazepine Cocrystal Formulations : Qiu et al. (2016) evaluated the influence of polymers like polyethylene glycol (PEG) on the phase transformation of carbamazepine (CBZ) cocrystals in solution and tablet-based formulations. This study highlights the role of PEG in drug formulation, particularly in enhancing solubility and dissolution rates (Shigang S. Qiu, Junmin Lai, Minshan Guo, Ke Wang, X. Lai, U. Desai, Nazmin Juma, Mingzhong Li, 2016).
Gene Delivery Applications : Brumbach et al. (2010) reported on the use of poly(ethylene glycol) (PEG) in gene delivery. They studied formulations mixing various amounts of poly(triethylentetramine/cystaminebisacrylamide) and its graft copolymer with PEG for improved gene delivery. This research underscores the importance of PEG in modifying gene delivery vectors (Jonathan H Brumbach, Chao Lin, J. Yockman, W. Kim, K. Blevins, J. Engbersen, J. Feijen, S. W. Kim, 2010).
properties
IUPAC Name |
3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNIRHPTPYIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1334177-88-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(phenylmethoxy)carbonyl]amino]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-amido-PEG2-acid | |
CAS RN |
1347750-76-8 | |
Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 11-oxo-13-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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